(2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl)amine dihydrochloride
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Overview
Description
The compound “(2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl)amine dihydrochloride” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that have been extensively studied for their diverse biological activities . They are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Corrosion Inhibition
(2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl)amine dihydrochloride and similar compounds have been studied for their potential as corrosion inhibitors. Kaya et al. (2016) explored the inhibition performances of thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against iron corrosion using density functional theory calculations and molecular dynamics simulations. Their findings suggest that these compounds can effectively interact with metal surfaces to prevent corrosion (Kaya et al., 2016).
Antimicrobial Properties
Research has also delved into the antimicrobial properties of compounds related to this compound. For instance, Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Enzyme Inhibition
A study by Babar et al. (2017) on the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines showed that these compounds exhibit significant α-glucosidase and β-glucosidase inhibition activities. This suggests potential applications in the management of diseases like diabetes (Babar et al., 2017).
Antiviral Activity
Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives, including 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, and found that some of these compounds possessed anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Molluscicidal Properties
El-bayouki and Basyouni (1988) investigated new thiazolo[5,4-d]pyrimidines, which include structures similar to this compound, for their molluscicidal properties. This suggests their potential use in controlling populations of snails that are intermediate hosts in diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Future Directions
Thiazoles continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, including “(2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl)amine dihydrochloride”, to explore their potential as therapeutic agents .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.2ClH/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13;;/h1-4,7H,5-6,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQDOCCWBCEQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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